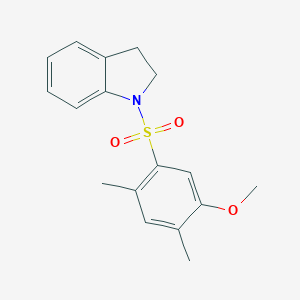
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.
Wirkmechanismus
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole acts as a selective antagonist of the serotonin 5-HT2A receptor. By blocking the activity of this receptor, 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole can modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and glutamate. This modulation can lead to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the prefrontal cortex, which is involved in the regulation of attention and working memory. It has also been shown to increase the activity of the striatum, which is involved in the regulation of movement and reward. 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to decrease the activity of the hippocampus, which is involved in the regulation of memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its high selectivity for the 5-HT2A receptor. This allows researchers to specifically target this receptor and study its effects on various neurotransmitters and brain regions. However, one limitation of using 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is its potential for off-target effects. While it is highly selective for the 5-HT2A receptor, it may also interact with other receptors and have unintended effects.
Zukünftige Richtungen
There are a number of future directions for research on 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole. One direction is the development of more selective and potent antagonists of the 5-HT2A receptor. This could lead to more targeted therapies for neuropsychiatric disorders. Another direction is the study of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in combination with other drugs, such as antipsychotics or antidepressants. This could lead to more effective treatments for these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole and its potential for off-target effects.
Synthesemethoden
The synthesis of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base. This reaction results in the formation of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have a neuroprotective effect.
Eigenschaften
Produktname |
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
Molekularformel |
C17H19NO3S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-10-13(2)17(11-16(12)21-3)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
InChI-Schlüssel |
VKIGMXQNPQPCQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
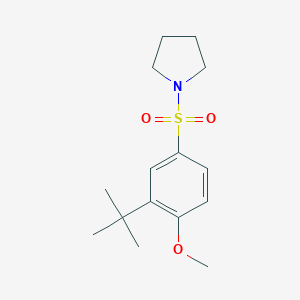
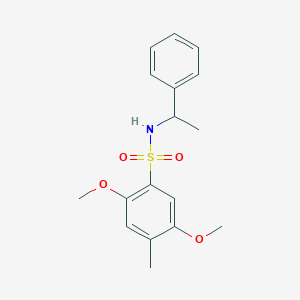




![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
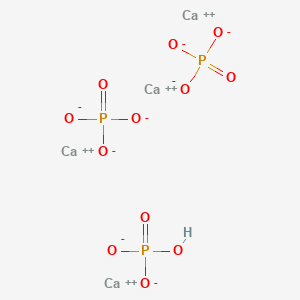
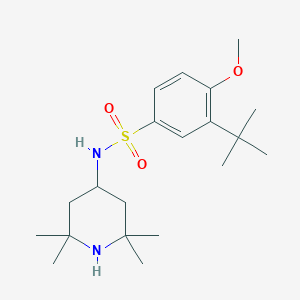


![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)
